(±)9(10)-EpOME-d4 chemical structure and properties
(±)9(10)-EpOME-d4 chemical structure and properties
Executive Summary
(±)9(10)-EpOME-d4 is the deuterated isotopomer of (±)9(10)-EpOME (9,10-epoxy-12Z-octadecenoic acid), a biologically active oxylipin known historically as "Leukotoxin."[1] This stable isotope-labeled analog serves as the critical Internal Standard (IS) for the precise quantification of endogenous EpOMEs in biological matrices (plasma, bronchoalveolar lavage fluid, tissue) using LC-MS/MS.
This guide details the physicochemical properties, biological context of the analyte, and the rigorous analytical workflows required to utilize the d4-standard for validating metabolic dysregulation in Acute Respiratory Distress Syndrome (ARDS) and mitochondrial dysfunction.
Chemical Identity & Structural Properties[2][3]
The d4 variant retains the exact stereochemistry and chromatographic behavior of the endogenous lipid but carries a distinct mass shift (+4 Da), allowing for mass-spectrometric differentiation.
Structural Specifications
| Property | Data |
| Systematic Name | (±)-9,10-epoxy-12Z-octadecenoic acid-d4 |
| Common Name | Leukotoxin-d4, (±)9(10)-EpOME-d4 |
| Chemical Formula | C₁₈H₂₈D₄O₃ |
| Molecular Weight | ~300.5 g/mol (approx. +4 Da vs. native 296.5) |
| Parent Ion [M-H]⁻ | m/z 299.5 (Negative Ionization Mode) |
| Deuteration Sites | Typically positions 9, 10, 12, 13 (derived from d4-Linoleic Acid) |
| Solubility | Ethanol (>50 mg/ml), DMSO, DMF. Poorly soluble in PBS. |
| Stability | Labile epoxide ring; sensitive to acid hydrolysis and light. |
Structural Diagram (Text Description)
The molecule consists of an 18-carbon fatty acid chain with a cis-epoxide ring at carbons 9 and 10, and a cis-double bond at carbon 12. The four deuterium atoms are integrated into the carbon backbone, rendering the molecule chemically identical to the natural metabolite in terms of extraction efficiency but distinct in mass.
Biological Context: The "Leukotoxin" Pathway
To understand the utility of the d4 standard, one must understand the analyte it measures. 9(10)-EpOME is a Cytochrome P450 (CYP) metabolite of Linoleic Acid (LA).[2][3][4]
Mechanism of Action
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Biosynthesis: Neutrophils and macrophages convert dietary Linoleic Acid via CYP monooxygenases (specifically CYP2C and CYP2J isoforms) during oxidative bursts.
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Toxicity: 9(10)-EpOME acts as a pro-toxic "Leukotoxin," associated with:
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ARDS: Massive accumulation in lung lavage fluid of patients with acute respiratory failure.
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Mitochondrial Dysfunction: Uncouples oxidative phosphorylation.
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Coagulation: High levels correlate with disseminated intravascular coagulation (DIC).
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-
Detoxification: The enzyme Soluble Epoxide Hydrolase (sEH) rapidly hydrolyzes the epoxide into the vicinal diol, 9(10)-DiHOME (Leukotoxin diol), which has its own distinct biological activities (e.g., PPARγ activation).[3]
Metabolic Pathway Visualization
The following diagram illustrates the critical metabolic flux that researchers quantify using the EpOME-d4 standard.
Figure 1: The CYP450-mediated activation of Linoleic Acid into Leukotoxin (EpOME) and its subsequent hydrolysis.[2][3][5] The d4-standard is used to freeze and quantify the EpOME node.
Analytical Application: LC-MS/MS Protocol
The primary use of (±)9(10)-EpOME-d4 is to correct for variations in extraction recovery and ionization efficiency (matrix effects) during lipidomic analysis.
The "Self-Validating" Workflow
Reliable quantification requires that the Internal Standard (IS) be introduced at the earliest possible step.
Protocol Steps:
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Sample Aliquot: Thaw plasma/tissue homogenate on ice.
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IS Spiking (Critical): Add (±)9(10)-EpOME-d4 before extraction.
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Why: Any loss of analyte during extraction will be mirrored by the loss of the IS. The ratio remains constant.
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-
Equilibration: Vortex gently and incubate for 5-10 mins on ice.
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Why: Allows the IS to integrate into the sample matrix and bind to proteins similarly to the endogenous analyte.
-
-
Extraction: Perform Liquid-Liquid Extraction (LLE) using Ethyl Acetate or Folch method. Avoid acidic conditions to prevent artificial hydrolysis of the epoxide ring.
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Reconstitution: Dry under Nitrogen and reconstitute in Methanol/Water (50:50).
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LC-MS/MS Analysis: Inject onto a C18 Reverse Phase column.[6]
Mass Spectrometry Transitions (MRM)
Operate in Negative Electrospray Ionization (ESI-) mode. The carboxylate group deprotonates readily.
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Note |
| 9(10)-EpOME (Analyte) | m/z 295.4 [M-H]⁻ | m/z 171.1 | Cleavage of fatty acid chain |
| 9(10)-EpOME-d4 (Standard) | m/z 299.5 [M-H]⁻ | m/z 175.1 | Mass shift depends on D position |
Note: Optimize collision energy (CE) for the d4 transition specifically on your instrument. The deuterium atoms may slightly alter fragmentation kinetics.
Analytical Workflow Diagram
Figure 2: Step-by-step workflow ensuring the Internal Standard corrects for extraction efficiency and matrix effects.
Handling & Stability Guidelines
The epoxide ring in EpOMEs is chemically reactive. Improper handling will lead to degradation into DiHOMEs, yielding false-negative results.
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Temperature: Store stock solutions at -20°C or -80°C .
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Solvent: Store in Ethanol or Methanol. Avoid aqueous buffers for long-term storage (hydrolysis risk).
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Inert Atmosphere: Always purge vials with Argon or Nitrogen after opening to prevent oxidative degradation.
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Light: Protect from direct light; use amber vials.
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Plasticware: Avoid polystyrene; use glass or high-quality polypropylene to prevent lipophilic binding loss.
References
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National Institutes of Health (NIH) - PubChem. 9(10)-EpOME (Compound Summary). [Link]
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Zheng, J., et al. Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies.[4] Journal of Nutritional Biochemistry (2020).[4] [Link]
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Kosaka, K., et al. Leukotoxin, a linoleate epoxide: Its implication in the late death of patients with extensive burns. Molecular and Cellular Biochemistry (1994).[7] [Link]
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Lipid Maps. LIPID MAPS® Structure Database (LMSD). [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Exploration of the Mechanism of Linoleic Acid Metabolism Dysregulation in Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. metabolomics.se [metabolomics.se]
- 7. caymanchem.com [caymanchem.com]
